

Application Notes: Regioselective N-methylation of 4-nitro-1H-indazole

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Compound of Interest

Compound Name: 1-Methyl-4-nitro-1H-indazole

Cat. No.: B1347639

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Introduction

4-nitro-1H-indazole is a valuable heterocyclic building block in medicinal chemistry and drug development. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of a wide array of pharmacologically active molecules. The N-methylation of 4-nitro-1H-indazole can yield two distinct regioisomers: **1-methyl-4-nitro-1H-indazole** (N1-methylated) and 2-methyl-4-nitro-1H-indazole (N2-methylated). The selective synthesis of either isomer is of paramount importance as the position of the methyl group can significantly alter the biological and physicochemical properties of the final compound.

The regiochemical outcome of the methylation is highly dependent on the reaction conditions, which govern whether the reaction proceeds under thermodynamic or kinetic control.^[1] The 1H-indazole tautomer is generally more stable, making the N1-methylated product the thermodynamically favored isomer.^[1] Conversely, the N2-position is often more susceptible to kinetically controlled alkylation.^[2] This document provides detailed protocols for the selective N-methylation of 4-nitro-1H-indazole to achieve either the N1 or N2 isomer, summarizes key quantitative data, and illustrates the underlying strategic workflows.

Data Presentation: Influence of Reagents on Regioselectivity

The choice of methylating agent, base, and solvent has a profound impact on the ratio of N1 to N2 methylated products. The following table summarizes results from the methylation of 6-

nitro-1H-indazole, a close structural analog of 4-nitro-1H-indazole, demonstrating the varied regioselectivity under different conditions.

| Methylating Agent | Base / Solvent | N1-Isomer Yield | N2-Isomer Yield | Other Products | Reference |
|--------------------------------|--------------------------------------|------------------------------|-------------------------------------|-----------------------------------|---|
| Methyl Iodide | - (neat, sealed tube) | - | Major Product (yield not specified) | - | [2] |
| Methyl Iodide | K ₂ CO ₃ / DMF | 10% | 50% | 17% (dimethylated) | [2] |
| Dimethyl Sulfate | KOH | 42% | 44% | - | [2] |
| Methyl p-toluenesulfonate | - | - | 50% | 25% (recovered starting material) | [2] |
| Sodium Hydride / Methyl Iodide | THF | High N1 selectivity reported | Low N2 selectivity reported | - | [3] [4] |

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-4-nitro-1H-indazole (N1-Methylation via Thermodynamic Control)

This protocol is designed to favor the formation of the more thermodynamically stable N1-isomer. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent creates the indazolide anion, which can equilibrate to the more stable N1-anion before reacting with the methylating agent.[\[1\]](#)[\[5\]](#)

Materials:

- 4-nitro-1H-indazole

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
- Wash the NaH with anhydrous hexane to remove the mineral oil, carefully decant the hexane, and dry the NaH under a stream of inert gas.
- Add anhydrous THF to the flask to create a suspension.
- Cool the suspension to 0 °C using an ice bath.
- Dissolve 4-nitro-1H-indazole (1.0 equivalent) in a separate flask with anhydrous THF.
- Add the solution of 4-nitro-1H-indazole dropwise to the stirred NaH suspension at 0 °C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.[5]
- Cool the reaction mixture back down to 0 °C.
- Add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise to the reaction mixture.[5]

- Allow the reaction to warm slowly to room temperature and stir for 12-16 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[\[1\]](#)[\[5\]](#)
- Upon completion, carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous NH₄Cl solution.[\[5\]](#)
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[5\]](#)
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the **1-methyl-4-nitro-1H-indazole**.

Protocol 2: Synthesis of 2-methyl-4-nitro-1H-indazole (N2-Methylation via Kinetic Control)

This protocol aims to produce the kinetically favored N2-isomer. Conditions are chosen to promote rapid methylation before thermodynamic equilibration can occur. This method is adapted from a procedure for the synthesis of a key intermediate for the anticancer drug Pazopanib.[\[1\]](#)

Materials:

- 4-nitro-1H-indazole
- Dimethyl carbonate (DMC)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) or Potassium Carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Water
- Dichloromethane or Ethyl Acetate
- Brine (saturated aqueous NaCl solution)

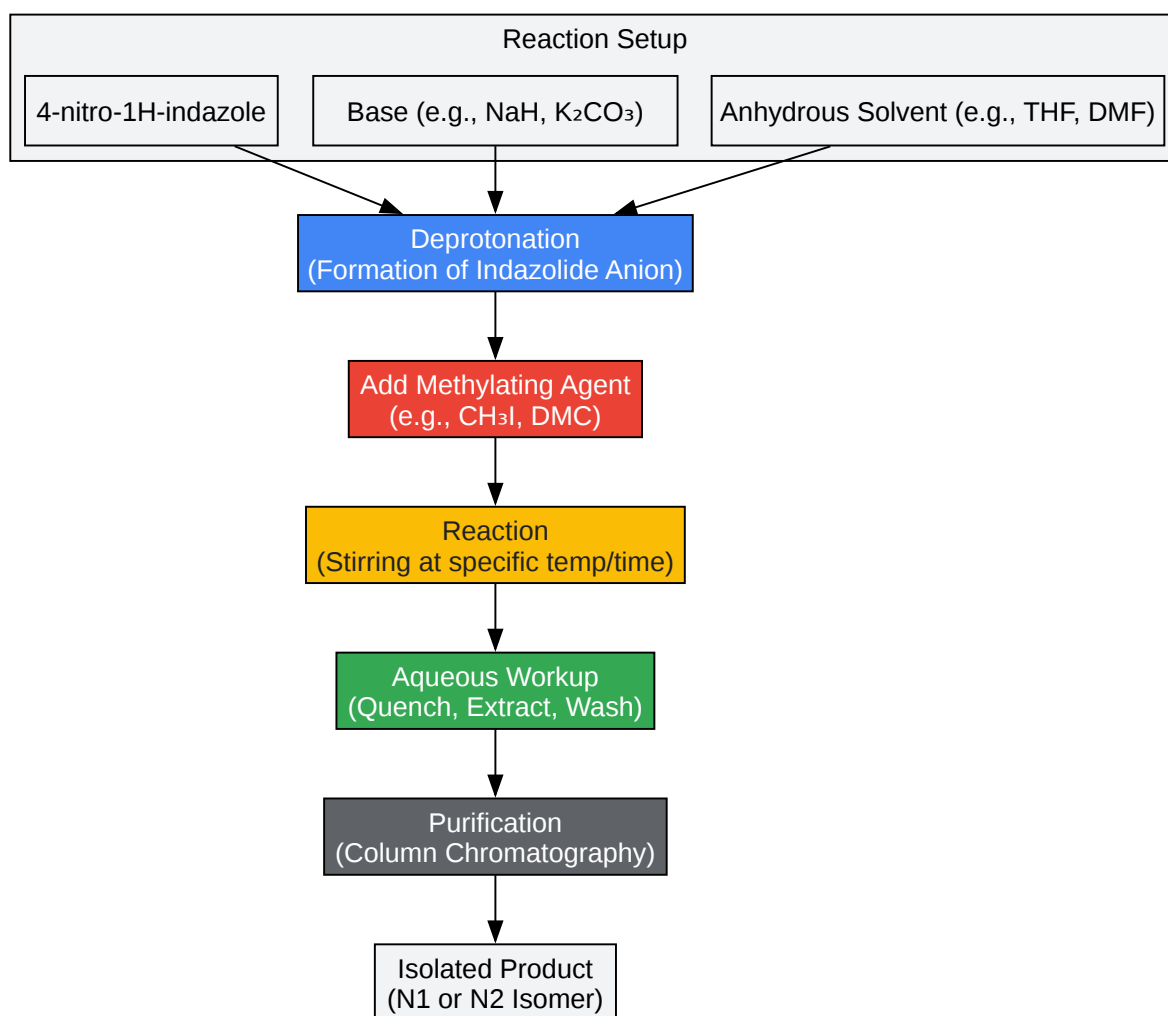
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-indazole (1.0 equivalent) and a base such as DABCO (1.0 equivalent) or K_2CO_3 (2.0 equivalents).[1][6]
- Add anhydrous DMF or acetonitrile as the solvent.[2]
- Stir the mixture at room temperature for approximately 15 minutes.
- Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the mixture.[1]
- Heat the reaction mixture to 60 °C or reflux and continue stirring for 6-12 hours.[1] Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 times).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure.
- Purify the crude residue by flash chromatography on silica gel to yield the 2-methyl-4-nitro-1H-indazole.

Visualizations

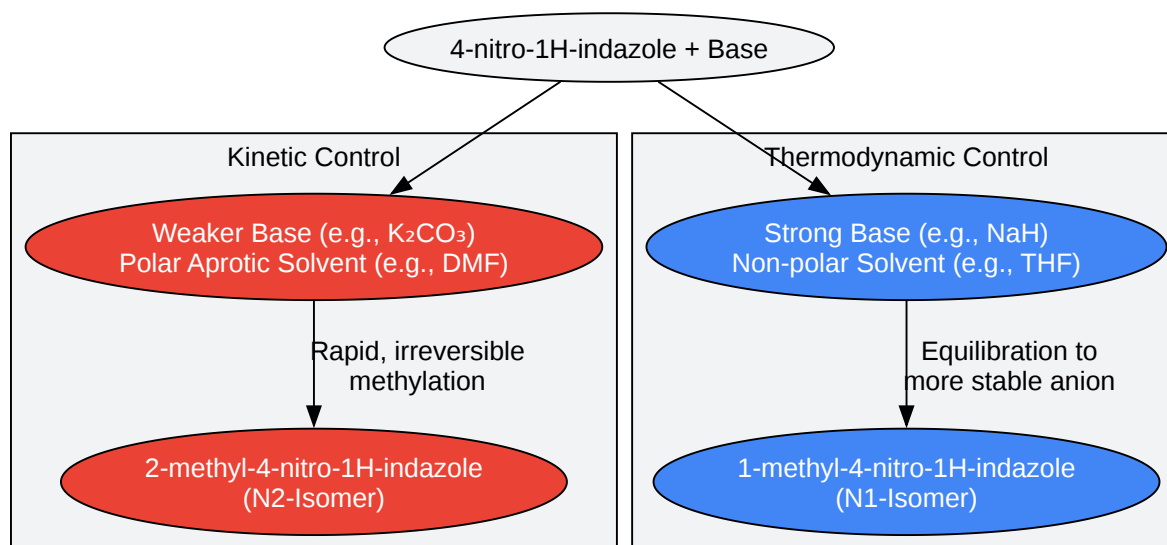
General Workflow for N-methylation



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Caption: General experimental workflow for the N-methylation of 4-nitro-1H-indazole.

Regioselectivity Control Pathway



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